molecular formula C9H19NO B1374084 N-(2-methoxyethyl)-3-methylcyclopentan-1-amine CAS No. 1343113-27-8

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine

Cat. No.: B1374084
CAS No.: 1343113-27-8
M. Wt: 157.25 g/mol
InChI Key: UKTBJVVCFQRSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 2-methoxyethylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methoxyethyl)-3-methylcyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-3-methylcyclopentan-1-amine is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)cyclopentan-1-amine
  • 3-methylcyclopentan-1-amine
  • N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine

Uniqueness: N-(2-methoxyethyl)-3-methylcyclopentan-1-amine is unique due to the presence of both a methoxyethyl chain and a methyl group on the cyclopentane ring. This structural combination imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTBJVVCFQRSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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